molecular formula C4H8N2O2S B586282 1-Cyano-N,N-dimethylmethanesulfonamide CAS No. 926265-18-1

1-Cyano-N,N-dimethylmethanesulfonamide

Cat. No.: B586282
CAS No.: 926265-18-1
M. Wt: 148.18
InChI Key: HYLLRLMSCNHPBI-UHFFFAOYSA-N
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Description

1-Cyano-N,N-dimethylmethanesulfonamide is a chemical compound with the molecular formula C4H8N2O2S and a CAS Registry Number of 926265-18-1 . It is related to the simpler structure of N,N-Dimethylmethanesulfonamide (CAS 918-05-8) . This product is provided for research and development purposes only and is strictly labeled "For Research Use Only"; it is not intended for diagnostic, therapeutic, or personal use. Researchers are exploring the roles of cyano-group-containing compounds in advanced energy storage applications. For instance, studies show that cyano-groups can enhance the oxidative stability of electrolytes in lithium-metal batteries and contribute to the formation of beneficial solid-electrolyte interphases (SEI) . In other contexts, cyano-functionalized molecules serve as key components in prelithiation systems for improving the initial Coulombic efficiency of silicon oxide (SiO) anodes . The specific research applications and value of this compound itself are an area for further investigation by qualified researchers. Please inquire for detailed specifications, availability, and pricing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyano-N,N-dimethylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c1-6(2)9(7,8)4-3-5/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLLRLMSCNHPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653794
Record name 1-Cyano-N,N-dimethylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926265-18-1
Record name 1-Cyano-N,N-dimethylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 1 Cyano N,n Dimethylmethanesulfonamide

Nucleophilic Reactivity at the Sulfur and Carbon Centers of the Sulfonamide and Cyano Moieties

The presence of highly electronegative oxygen and nitrogen atoms renders the sulfur atom of the sulfonamide group and the carbon atom of the cyano group electrophilic, making them susceptible to nucleophilic attack.

The sulfur atom in the N,N-dimethylmethanesulfonamide moiety is electron-deficient due to the adjacent sulfonyl oxygens and the nitrogen atom, making it a hard electrophilic center. Strong nucleophiles can attack this sulfur center, potentially leading to the cleavage of the sulfur-carbon or sulfur-nitrogen bond. However, the N,N-dimethyl substitution on the sulfonamide nitrogen generally makes it a stable functional group. organic-chemistry.org

The carbon atom of the cyano group is inherently electrophilic due to the polarization of the carbon-nitrogen triple bond. It readily undergoes nucleophilic addition reactions. chemistrysteps.com A wide range of nucleophiles, including organometallic reagents (Grignard and organolithium reagents), hydrides, and amines, can add across the triple bond. libretexts.org For instance, the reaction with Grignard reagents typically leads to the formation of an intermediate imine anion, which upon aqueous work-up yields a ketone. libretexts.org

The nitrogen atom of the cyano group, with its lone pair of electrons, can also exhibit nucleophilic character, particularly in the formation of metal complexes or in reactions like the Ritter reaction, where the nitrile attacks a carbocation. chemistrysteps.com

Electrophilic Transformations Involving the Cyano and Sulfonyl Groups

While the primary reactivity of the cyano and sulfonyl groups is electrophilic in nature at the carbon and sulfur centers respectively, the molecule can participate in electrophilic transformations under specific conditions.

Compounds structurally similar to 1-Cyano-N,N-dimethylmethanesulfonamide, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), are known to act as electrophilic cyanating agents. nih.gov These reagents transfer a "CN+" equivalent to a nucleophile. nih.gov The N-cyano-N-sulfonamide functionality activates the cyano group for attack by nucleophiles, with the sulfonamide portion acting as a good leaving group. nih.gov It is plausible that this compound could be utilized in a similar fashion for the cyanation of various nucleophiles, including carbanions, enolates, and electron-rich aromatic compounds. youtube.comrsc.org The reaction would proceed via nucleophilic attack on the cyano carbon, followed by the departure of the N,N-dimethylmethanesulfonamide anion.

NucleophileCyanating AgentProductReference
Grignard Reagent (ArMgX)N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)Aryl Nitrile (ArCN) nih.gov
Secondary AmineTMSCN / Bleach (in situ electrophilic cyanating agent)Cyanamide (B42294) nih.gov

Radical Reactions and Single Electron Transfer Processes Mediated by this compound

The sulfonamide moiety can be involved in radical reactions. Under certain conditions, sulfonamides can be precursors to sulfonyl radicals. Single-electron oxidation of sulfonamides can lead to the formation of radical cations, which can undergo further reactions. nih.gov For instance, the oxidation of some sulfonamide drugs has been shown to produce aniline (B41778) radical cations that undergo intramolecular cyclization. nih.gov While specific studies on this compound are not prevalent, it is conceivable that it could undergo single electron transfer (SET) processes. Reduction via SET could lead to a radical anion, potentially followed by fragmentation.

The cyano group can also influence radical reactivity. The generation of a radical at the α-position (the carbon bearing both the cyano and sulfonamide groups) would be stabilized by both the electron-withdrawing cyano and sulfonyl groups.

Cycloaddition Chemistry and Heterocycle Formation Involving the Cyano Group

The carbon-nitrogen triple bond of the cyano group is a versatile dipolarophile in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles, leading to the formation of five-membered heterocycles. sci-rad.com Structurally related N-cyano sulfoximines have been shown to react with 1,3-dipoles like hydrazonoyl chlorides and imidoyl chlorides to yield N-1,2,4-triazolyl and N-1,2,4-oxadiazolyl substituted sulfoximines, respectively. jmu.edujyu.fi

By analogy, this compound could react with various 1,3-dipoles such as azides, nitrile oxides, and nitrones to afford a variety of five-membered heterocyclic systems, with the sulfonamide moiety appended to the ring. These reactions are often highly regioselective. sci-rad.com

1,3-DipoleDipolarophileHeterocyclic ProductReference
Hydrazonoyl ChlorideN-Cyano SulfoximineN-1,2,4-Triazolyl Sulfoximine jmu.edujyu.fi
Imidoyl ChlorideN-Cyano SulfoximineN-1,2,4-Oxadiazolyl Sulfoximine jmu.edujyu.fi

Furthermore, the cyano group can participate in the synthesis of heterocycles through other pathways, such as reactions with bifunctional nucleophiles. researchgate.netresearchgate.netrsc.org

Carbanion-Mediated Reactions and Related Transformations

The hydrogen atom on the carbon adjacent to both the cyano and the sulfonyl group is acidic due to the electron-withdrawing nature of these two groups. This allows for the ready formation of a stabilized carbanion upon treatment with a suitable base. nih.govsiue.edu

This carbanion is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides.

Aldol-type reactions: Addition to aldehydes and ketones.

Michael additions: Conjugate addition to α,β-unsaturated systems.

Intramolecular reactions of such carbanions are also possible. For instance, if an appropriate leaving group is present elsewhere in the molecule, intramolecular cyclization can occur. nih.gov A notable transformation in this context is the Carbanion-mediated Sulfonate (Sulfonamide) Intramolecular Cyclization (CSIC) reaction, where an intramolecular Thorpe-Ziegler type condensation can lead to cyclic systems.

Functional Group Interconversions and Derivatization Studies

The cyano and sulfonamide groups in this compound can be chemically transformed into other functional groups, allowing for its use as a versatile synthetic intermediate.

The cyano group can be:

Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. chemistrysteps.comlibretexts.org The hydrolysis typically proceeds through an intermediate amide, which can sometimes be isolated.

Reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comorganic-chemistry.org Milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) can effect a partial reduction to an aldehyde after an aqueous workup. youtube.com

Converted to a ketone by reaction with an organometallic reagent followed by hydrolysis. libretexts.org

Removed (decyanation) under certain reductive conditions, for example, using a rhodium catalyst with a hydrosilane. organic-chemistry.org

The N,N-dimethylsulfonamide group is generally a robust functional group and is often used as a protecting group for amines due to its stability. organic-chemistry.org Cleavage of the S-N or S-C(cyano) bond would require harsh conditions.

Starting Functional GroupReagentsProduct Functional GroupReference
NitrileH₃O⁺ or OH⁻, H₂OCarboxylic Acid/Amide chemistrysteps.com
NitrileLiAlH₄Primary Amine youtube.comorganic-chemistry.org
NitrileDIBAL-H, then H₃O⁺Aldehyde youtube.com
Nitrile1. RMgX 2. H₃O⁺Ketone libretexts.org

Mechanistic and Kinetic Investigations of Reactions Involving 1 Cyano N,n Dimethylmethanesulfonamide

Elucidation of Reaction Mechanisms Through Experimental Probes

The elucidation of reaction mechanisms for a compound like 1-Cyano-N,N-dimethylmethanesulfonamide would heavily rely on a variety of experimental probes designed to identify intermediates, transition states, and the sequence of bond-forming and bond-breaking events. Techniques such as crossover experiments are fundamental in determining whether a reaction proceeds through an intramolecular or intermolecular pathway. In these experiments, two similar but isotopically labeled or structurally distinct reactants are run in the same reaction vessel. The absence of "crossed" products would suggest an intramolecular mechanism.

Furthermore, the deliberate trapping of suspected reactive intermediates using specific trapping agents can provide strong evidence for their existence. For instance, if a radical mechanism is suspected, radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) would be introduced into the reaction mixture. The identification of a TEMPO adduct of the proposed intermediate by techniques such as mass spectrometry would lend significant support to a radical pathway.

Spectroscopic methods, including in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for monitoring the progress of a reaction in real-time. These techniques can help in the identification of transient species and provide structural information about intermediates that may not be isolable.

Kinetic Profiling and Determination of Rate-Limiting Steps

Kinetic profiling is crucial for understanding the factors that control the speed of a reaction. To determine the rate law of a reaction involving this compound, a series of experiments would be conducted where the concentration of each reactant is systematically varied while keeping others constant. The order of the reaction with respect to each component is then determined by analyzing the effect of these concentration changes on the initial reaction rate.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound with a Nucleophile (Nu)

Experiment[this compound] (M)[Nu] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁵
20.20.12.0 x 10⁻⁵
30.10.21.0 x 10⁻⁵

This is a hypothetical data table to illustrate the experimental design.

Influence of Reaction Conditions on Pathway Selectivity and Efficiency

The course of a chemical reaction can be profoundly influenced by the conditions under which it is run. For reactions involving a polar molecule like this compound, the choice of solvent is critical. Aprotic polar solvents might favor certain pathways by solvating charged intermediates, while nonpolar solvents could favor others. The effect of temperature is also a key parameter; higher temperatures generally increase reaction rates but can also lead to the formation of undesired byproducts by providing enough energy to overcome the activation barriers of competing reaction pathways.

The presence of a catalyst can dramatically alter the selectivity and efficiency of a reaction. For instance, a Lewis acid catalyst could coordinate to the nitrogen or oxygen atoms of the sulfonyl group, activating the molecule towards nucleophilic attack. Conversely, a base could deprotonate a nucleophile, increasing its reactivity. Systematic screening of different solvents, temperatures, and catalysts would be necessary to optimize a desired transformation.

Table 2: Hypothetical Influence of Solvent on the Yield of a Product in a Reaction of this compound

SolventDielectric ConstantProduct Yield (%)
Dichloromethane9.145
Acetonitrile37.578
Toluene2.415

This is a hypothetical data table to illustrate the experimental design.

Isotopic Labeling Studies for Mechanistic Delineation

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanisms. In the context of this compound, one could synthesize the molecule with a heavy isotope, such as ¹³C at the cyano carbon or ¹⁵N in the cyanamide (B42294) nitrogen.

By analyzing the position of the isotopic label in the reaction products using mass spectrometry or NMR spectroscopy, it is possible to map out the bond reorganization processes. For example, in a rearrangement reaction, determining whether the labeled atom has migrated to a new position within the molecule can differentiate between various proposed mechanistic pathways. Such studies are often considered definitive in the elucidation of complex reaction mechanisms.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1 Cyano N,n Dimethylmethanesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise bonding and connectivity within a molecule. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed.

For 1-Cyano-N,N-dimethylmethanesulfonamide, the primary analogous compound for which NMR data is available is N,N-dimethylmethanesulfonamide. In the ¹H NMR spectrum of N,N-dimethylmethanesulfonamide, two distinct signals are anticipated. chemicalbook.com The protons of the methyl group attached to the sulfur atom are expected to appear as a singlet, as are the protons of the two methyl groups attached to the nitrogen atom. chemicalbook.com The introduction of an electron-withdrawing cyano group at the alpha-carbon in this compound would significantly deshield the adjacent proton, causing a downfield shift in its resonance.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the parent compound, N,N-dimethylmethanesulfonamide, signals for the methyl carbons are expected. The introduction of the cyano group in this compound would introduce two new signals: one for the alpha-carbon and one for the cyano carbon itself. The cyano carbon typically resonates in the 110-125 ppm region of the spectrum.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~3.0 - 3.5SingletN(CH₃)₂
¹H~4.0 - 4.5SingletCH-CN
¹³C~35 - 40QuartetN(CH₃)₂
¹³C~50 - 60DoubletCH-CN
¹³C~115 - 120SingletCN

This table presents predicted data based on established chemical shift trends and analysis of analogous compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting and Structural Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.netnih.gov These methods are exceptionally useful for identifying the presence of specific functional groups, each of which has a characteristic set of vibrational frequencies. researchgate.netnih.gov

For this compound, several key functional groups will give rise to distinct peaks in the IR and Raman spectra. The sulfonyl group (SO₂) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations. rsc.org The cyano group (C≡N) has a very sharp and intense absorption in a region of the IR spectrum that is typically free from other signals. rsc.org The various C-H and C-N bonds will also have characteristic stretching and bending vibrations.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique Intensity
C-H Stretch (aliphatic)2950 - 3050IR/RamanMedium
C≡N Stretch2240 - 2260IRStrong, Sharp
SO₂ Asymmetric Stretch1320 - 1350IR/RamanStrong
SO₂ Symmetric Stretch1140 - 1160IR/RamanStrong
C-N Stretch1050 - 1250IRMedium
S-N Stretch890 - 920IRMedium

This table presents predicted data based on established group frequencies and analysis of analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with exceptional accuracy. longdom.org By measuring the mass-to-charge ratio (m/z) to several decimal places, the precise molecular formula can be unequivocally established. longdom.org Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, the resulting fragmentation pattern provides valuable information about the molecule's structure and connectivity. waters.com

For this compound (C₄H₈N₂O₂S), the exact mass of the molecular ion [M]⁺ can be calculated. Upon electron ionization, the molecule is expected to undergo predictable fragmentation pathways. Likely fragmentations include the loss of a methyl group, the sulfonyl group, or the cyano group, leading to the formation of characteristic fragment ions.

Predicted HRMS Data for this compound

Ion Predicted m/z Identity
[M]⁺148.0306Molecular Ion
[M-CH₃]⁺133.0075Loss of a methyl group
[M-SO₂]⁺84.0687Loss of sulfur dioxide
[M-CN]⁺122.0432Loss of the cyano group

This table presents predicted data based on the calculated exact mass and common fragmentation patterns of related organic molecules.

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

While no crystal structure for this compound has been reported, analysis of related sulfonamide structures reveals common conformational preferences. umich.edunih.gov The geometry around the sulfur atom is expected to be tetrahedral, and the sulfonamide group can adopt various conformations due to rotation around the S-N and S-C bonds. umich.edunih.gov The presence of the cyano group may influence the crystal packing through dipole-dipole interactions.

Predicted Crystallographic Parameters for this compound

Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for organic molecules)
S-C Bond Length~1.80 Å
S-N Bond Length~1.65 Å
S=O Bond Length~1.45 Å
C-C≡N Angle~178-180°

This table presents predicted data based on the analysis of crystal structures of analogous sulfonamides.

Advanced Spectroscopic Techniques for Dynamic Process Analysis (e.g., variable temperature NMR)

Molecules are not static entities and can undergo various dynamic processes, such as conformational changes through bond rotation. Variable Temperature (VT) NMR is a powerful technique to study these dynamic processes. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that are indicative of conformational exchange. nih.gov At low temperatures, the exchange may be slow enough on the NMR timescale to allow for the observation of individual conformers. As the temperature is raised, the rate of exchange increases, leading to the coalescence of signals.

For this compound, rotation around the S-C and S-N bonds could lead to the existence of different conformers in solution. VT NMR studies would be instrumental in determining the energy barriers for these rotational processes and identifying the most stable conformer in solution.

Theoretical and Computational Chemistry Studies on 1 Cyano N,n Dimethylmethanesulfonamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure, Molecular Geometry, and Energetics

Quantum chemical calculations are fundamental to understanding the molecular structure and energetic properties of 1-Cyano-N,N-dimethylmethanesulfonamide. Density Functional Theory (DFT) and ab initio methods are powerful tools for this purpose. DFT, particularly with hybrid functionals like B3LYP, in conjunction with basis sets such as 6-311++G(d,p), is frequently employed to strike a balance between computational cost and accuracy for organic molecules. nih.govnih.govcomu.edu.tr

These calculations can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the geometry around the sulfur atom is expected to be a distorted tetrahedron. mdpi.com The planarity and orientation of the cyano and N,N-dimethylamino groups relative to the sulfonyl moiety are critical aspects of its structure. A comparison between calculated and experimental data, often from X-ray crystallography for similar molecules, can validate the chosen computational model. dartmouth.edu

Furthermore, quantum chemical calculations provide access to the electronic properties of the molecule. The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electrostatic potential map can be determined. These calculations help in identifying the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its reactivity. The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. nih.gov

Table 1: Hypothetical Geometric Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S=O1.435O=S=O122.5
S-C1.780C-S-N105.0
S-N1.650S-N-C(methyl)118.0
N-C(methyl)1.460C(methyl)-N-C(methyl)116.0
C-C≡N1.480S-C-C110.0
C≡N1.150C-C≡N179.0

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, DFT calculations can be used to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared to experimental spectra, can aid in the assignment of peaks and provide confidence in the determined molecular structure in solution. mdpi.com

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching and bending of bonds. The calculated spectrum can be compared with an experimental Fourier-Transform Infrared (FT-IR) spectrum to identify characteristic functional group frequencies, such as the C≡N stretch, the S=O stretches of the sulfonyl group, and the C-N stretches of the dimethylamino group. nih.govresearchgate.net

Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. nih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic TechniqueParameterPredicted ValueExperimental Value
¹H NMRδ (ppm) for N-CH₃2.952.90
¹³C NMRδ (ppm) for C≡N117.2116.8
IRν (cm⁻¹) for C≡N stretch22502245
IRν (cm⁻¹) for S=O asym. stretch13551350
UV-Visλ_max (nm)215212

Computational Modeling of Reaction Mechanisms and Transition State Characterization

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For this compound, theoretical modeling can be used to investigate various potential transformations, such as nucleophilic substitution at the sulfur atom or reactions involving the cyano group.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized. The calculation of the activation energy, which is the energy difference between the reactants and the transition state, allows for the determination of the reaction kinetics. researchgate.net The characterization of transition states, typically by identifying a single imaginary frequency in the vibrational analysis, is a key step in confirming the proposed reaction pathway. researchgate.net For example, the mechanism of a deaminative cyanation reaction could be explored, providing insights into the step-by-step process of bond breaking and formation. acs.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecules that are not rigid possess multiple conformations that can interconvert. Molecular dynamics (MD) simulations are a computational method used to explore the conformational landscape of a molecule over time. For this compound, MD simulations can provide insights into the flexibility of the molecule, particularly the rotation around the S-C, S-N, and N-C bonds.

A significant feature of N,N-dimethyl amides and related structures is the rotational barrier around the C-N bond, which can be substantial due to the partial double bond character arising from resonance. youtube.com MD simulations can quantify this rotational barrier and identify the most stable conformations and their relative populations at a given temperature. This information is crucial for understanding how the molecule behaves in a dynamic environment, such as in solution.

Quantitative Structure-Reactivity Relationship (QSAR) Derivations (without biological activity focus)

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. nih.gov While often used in drug design to predict biological activity, QSAR can also be applied to predict chemical reactivity. nih.govacs.org

For a series of derivatives of this compound, a QSAR model could be developed to predict a specific reactivity parameter, such as the rate constant for a particular reaction. This involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Multiple linear regression (MLR) or more advanced machine learning algorithms can then be used to build a mathematical equation that correlates the descriptors with the observed reactivity. nih.gov Such a model could identify the key structural features that govern the reactivity of this class of compounds.

Applications of 1 Cyano N,n Dimethylmethanesulfonamide in Complex Molecule Synthesis

Utilization as a Versatile Synthetic Reagent for the Introduction of Cyano and Sulfonamide Functional Groups

1-Cyano-N,N-dimethylmethanesulfonamide serves as a bifunctional reagent, capable of introducing either a cyano (CN) group or a sulfonamide moiety into a target molecule. The N-cyano-N-sulfonylamide framework allows for distinct reactivity pathways.

The cleavage of the N–CN bond can provide an electrophilic cyanating agent. nih.gov For instance, related N-cyanosulfonamides, such as N-cyanotoluenesulfonamide (NCTS), have been successfully used in rhodium-catalyzed directed C-H cyanation of aromatic compounds, yielding various aryl nitriles in moderate to good yields. nih.gov This type of reactivity highlights the potential of the cyano group in this compound to be transferred to other molecules under catalytic conditions.

Simultaneously, the sulfonamide portion of the molecule is a critical functional group in medicinal chemistry. General methods for the synthesis of sulfonamides often involve the reaction of primary or secondary amines with sulfonyl chlorides. ijarsct.co.in More advanced one-pot methods have been developed that start from thiols, which are oxidized in situ to sulfonyl chlorides and then reacted with amines to form the desired sulfonamides under mild conditions. organic-chemistry.org This established reactivity for forming sulfonamide bonds provides a basis for how the N,N-dimethylmethanesulfonamide group from the title compound or its precursors can be incorporated into larger molecular structures.

Role as a Key Building Block for the Construction of Diverse Organic Scaffolds and Heterocycles

The cyano group is a powerful functional handle for the synthesis of heterocyclic compounds due to the polarity of its carbon-nitrogen triple bond, which allows it to react with both nucleophiles and electrophiles. quimicaorganica.org This reactivity is central to its role in intramolecular cyclizations to form rings. quimicaorganica.org Reagents containing the N-cyano functionality are instrumental in building a wide array of heterocyclic systems.

For example, dimethyl N-cyanodithioiminocarbonate, a related cyano-containing reagent, is used to synthesize a variety of heterocycles including 1,2,4-triazoles, 1,3-thiazoles, pyrimidines, and fused systems like triazolopyrimidines. researchgate.net Similarly, N-cyanoimines are well-established precursors for nitrogen-containing heterocycles. researchgate.net The synthesis of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides demonstrates a modern application where a cyano-containing sulfonamide derivative undergoes cyclization to form a substituted oxazole (B20620) ring system. researchgate.net

The table below summarizes various heterocyclic systems that can be constructed using cyano-functionalized reagents, illustrating the potential pathways available for a building block like this compound.

Heterocyclic SystemPrecursor TypeSynthetic ApproachReference
1,3-OxazolesSubstituted Cyanamides & AlkynesGold-catalyzed heterocyclization nih.gov
IndolesN-(2-ethynylphenyl)-N-sulfonyl-cyanamidesCopper-catalyzed intramolecular aminocyanation nih.gov
PyrimidinesN-Cyanoamidines & AroylketenesCyclocondensation researchgate.net
1,3,5-OxadiazinesCyanamide (B42294) & HexafluoroacetoneCycloaddition researchgate.net
Pyrazolo[4,5-d]pyrimidinesDimethyl N-cyanodithioiminocarbonate & PyrazoloneCondensation and cyclization researchgate.net
4-Amino-1,3-oxazolesN-(1,2,2,2-tetrachloroethyl)benzamidesCyanation and heterocyclization researchgate.net

Strategies for the Development of Novel Synthetic Methods and Reagents

The unique structure of this compound and related compounds inspires the development of new synthetic methodologies. Research focuses on creating more efficient, milder, and selective reactions for incorporating cyano and sulfonamide functions.

A key strategy involves the use of transition metal catalysis. Fu and co-workers developed a rhodium-catalyzed C-H cyanation using N-Cyanotoluenesulfonamide (NCTS) as the cyanating agent, which was effective for various directing groups like oximes, pyridines, and pyrazoles. nih.gov Another innovative approach is the gold-catalyzed heterocyclization of alkynes with substituted cyanamides to produce 2-amino-1,3-oxazoles. nih.gov

Metal-free synthesis is another important avenue of development. One-pot methods for producing sulfonamides from thiols using N-chlorosuccinimide (NCS) for in situ oxidation offer an environmentally friendly alternative to traditional methods. organic-chemistry.org The development of N-sulfonylformamidines, which are structurally related to sulfonamides, can be achieved through direct condensation of sulfonamides with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) under solvent-free conditions, showcasing a green chemistry approach. researchgate.net The synthesis of N'-cyanohydrazides has been shown to be highly feasible through the reaction of N,N'-dialkylhydrazides with cyanogen (B1215507) bromide, providing a direct route to N-cyano functionalization. mdpi.com

Precursor Chemistry in the Synthesis of Advanced Intermediates

This compound can be viewed as a precursor to more complex and functionally rich molecules. Its inherent functionalities can be transformed through multi-step sequences to yield advanced intermediates for various applications.

A prominent example of a cyano-containing intermediate is 1,6-di(N³-cyano-N¹-guanidino)hexane. This compound is a valuable intermediate in the industrial synthesis of chlorhexidine, a widely used antiseptic agent. google.com The synthesis involves reacting an alkali dicyanamide (B8802431) with a hexamethylene diammonium salt, demonstrating how a simple cyano-containing unit is elaborated into a complex pharmaceutical ingredient. google.com

In another example, the synthesis of novel anticancer agents relies on cyano-containing sulfonamide precursors. The synthesis of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides begins with p-aminobenzoic acid, which is converted through several steps into a 4-(N,N-dialkylsulfamoyl)-N-(1,2,2,2-tetrachloroethyl)benzamide intermediate. researchgate.net This advanced intermediate is then cyanated and cyclized to form the final bioactive heterocyclic compound. researchgate.net This pathway illustrates how the sulfonamide and a latent cyano group are strategically carried through a synthesis to build a complex final product. researchgate.net The utility of cyanoacetamides as precursors for a wide range of five- and six-membered heterocycles further underscores the importance of the cyano group in building advanced molecular intermediates. researchgate.net

Research on Derivatives and Analogs of 1 Cyano N,n Dimethylmethanesulfonamide

Design and Synthesis of Structurally Modified Analogs Bearing the Cyano-Sulfonamide Moiety

The design of analogs bearing the cyano-sulfonamide moiety is often driven by the goal of creating novel bioactive molecules or versatile synthetic intermediates. The sulfonamide group is a well-established pharmacophore found in numerous drugs, while the cyano group can act as a bioisostere for other functional groups, a reactive handle for further chemical modification, or contribute directly to biological activity through interactions with target proteins. rsc.orgresearchgate.net

The synthesis of these analogs typically involves the formation of the sulfonamide bond by reacting an amine with a sulfonyl chloride. For α-cyano sulfonamides, a key precursor is α-cyano-sulfonyl chloride. For instance, cyanomethanesulfonyl chloride has been prepared and successfully reacted with primary and secondary amines to yield the corresponding sulfonamides. scilit.com This approach allows for the introduction of diverse substituents on the nitrogen atom, leading to a library of structurally modified analogs.

A general synthetic approach is outlined below:

Step 1: Preparation of a Cyano-Sulfonyl Chloride: An alkyl or aryl backbone containing a cyano group is first converted into the corresponding sulfonyl chloride. This can be achieved through various standard procedures, such as chlorosulfonation.

Step 2: Sulfonamide Bond Formation: The synthesized cyano-sulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct. This reaction is broadly applicable and allows for the synthesis of a wide range of N-substituted cyano-sulfonamides. ijarsct.co.in

The table below summarizes representative synthetic approaches to cyano-sulfonamide analogs.

Precursor 1Precursor 2Reaction TypeProduct ClassReference
Cyanomethanesulfonyl chloridePrimary/Secondary AmineNucleophilic Acyl Substitutionα-Cyano-sulfonamides scilit.com
Aryl/Alkyl Sulfonyl ChlorideAminoacetonitrileNucleophilic Acyl SubstitutionN-(cyanomethyl)sulfonamides
4-Cyanobenzenesulfonyl chlorideSecondary AmineNucleophilic Acyl SubstitutionN-Aryl-N-Alkyl-4-cyanobenzenesulfonamides researchgate.netnih.gov

The design of these molecules can be inspired by natural products or existing synthetic drugs. nih.gov For example, by integrating natural arylsulfonamide structures with other pharmacophores like carboxamides, novel derivatives with potential cytotoxic activities have been synthesized. nih.gov The modular nature of sulfonamide synthesis allows for a combinatorial approach to generate diverse libraries of compounds for screening.

Investigation of Structure-Reactivity Relationships within Series of Derivatives

The reactivity of cyano-sulfonamide derivatives is governed by the interplay between the electron-withdrawing nature of both the sulfonyl and the cyano groups. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. libretexts.org This reactivity can be modulated by the substituents on the sulfonamide nitrogen and the carbon backbone.

Key aspects of their structure-reactivity relationships include:

Acidity of α-Protons: In analogs where the cyano group is attached to a carbon atom that also bears a proton (α-cyano sulfonamides), this proton is significantly acidic due to the stabilizing effect of both adjacent electron-withdrawing groups. This allows for facile deprotonation and subsequent alkylation or other reactions at the α-carbon.

Electrophilicity of the Nitrile Carbon: The nitrile group can undergo addition reactions with nucleophiles. The rate of these reactions is influenced by the electronic properties of the rest of the molecule. Electron-donating groups elsewhere in the molecule may reduce the electrophilicity of the nitrile carbon, while additional electron-withdrawing groups would enhance it. nih.gov

Stability of the Sulfonamide Bond: The sulfonamide bond is generally stable. However, in certain contexts, such as in 4-cyanobenzenesulfonamides, this group can be cleaved under specific conditions (e.g., using a thiol and a base), allowing it to be used as a protective group for amines in multi-step synthesis. researchgate.netnih.gov

The table below illustrates how structural modifications can influence reactivity.

Structural FeatureEffect on ReactivityPotential Application
α-Proton to Cyano GroupIncreased acidityα-Functionalization, carbanion chemistry
Electron-withdrawing groups on the aryl ring (e.g., in arylsulfonamides)Increased electrophilicity of nitrile and acidity of N-H protons (if present)Enhanced reactivity in cycloadditions or as covalent inhibitors
Bulky substituents on the sulfonamide nitrogenSteric hindranceDirecting group in stereoselective synthesis, reduced rate of nucleophilic attack

Computational methods, such as Density Functional Theory (DFT), can be employed to study the reactivity of these molecules by calculating properties like the Fukui function, which helps to identify the most reactive sites within a molecule. nih.gov

Exploration of Hybrid Molecular Systems Incorporating Sulfonamide and Cyano Functionalities

The strategy of creating hybrid molecules by combining two or more distinct pharmacophores is a well-established approach in drug discovery. This can lead to compounds with improved potency, dual-action mechanisms, or novel biological activities. The sulfonamide and cyano functionalities have been incorporated into various hybrid molecular systems. researchgate.net

Examples of such hybrid systems include:

Sulfonamide-Triazine Hybrids: A series of sulfonamide-triazine hybrid molecules have been synthesized by reacting cyanuric chloride with various sulfonamides. nih.gov These compounds were designed to combine the anticancer properties associated with both the triazine and sulfonamide scaffolds. Biological evaluation of these hybrids has shown promising results against cancer cell lines. nih.gov

Sulfonamide-Pleuromutilin Hybrids: Novel hybrid molecules have been created by linking sulfonamides to the antimicrobial agent pleuromutilin. nih.gov These hybrids demonstrated potent antimicrobial activities, in some cases exceeding that of the parent compounds, suggesting a synergistic effect of the two moieties. nih.gov

Sulfonamide Hybrids with Other Heterocycles: The sulfonamide group has been hybridized with a wide array of other pharmaceutically active heterocycles, including coumarin, indole, quinoline, pyrazole, and thiazole. researchgate.net These efforts aim to develop agents for a variety of therapeutic areas, including cancer, inflammation, and infectious diseases.

The design rationale for these hybrids often involves using a flexible linker to connect the two pharmacophores, allowing them to bind to their respective targets optimally. The cyano group within these hybrids can serve various roles, from being a key part of one of the pharmacophores to acting as a fine-tuning element for the molecule's physicochemical properties.

Hybrid SystemConstituent PharmacophoresTherapeutic Target/ApplicationReference
Sulfonamide-TriazineSulfonamide, 1,3,5-TriazineAnticancer (e.g., PI3Kα inhibition) nih.gov
Sulfonamide-PleuromutilinSulfonamide, PleuromutilinAntibacterial nih.gov
Sulfonamide-CoumarinSulfonamide, CoumarinAnticancer, Carbonic Anhydrase Inhibition researchgate.net
Sulfonamide-IndoleSulfonamide, IndoleAnticancer, Anti-inflammatory researchgate.net

Synthesis of Cyclic Sulfonamide (Sultam) and Sulfone (Sultone) Analogs via Relevant Reactions

Acyclic sulfonamides, including those bearing a cyano group, can serve as precursors for the synthesis of cyclic sulfonamides, known as sultams. Sultams are an important class of heterocycles in medicinal chemistry, often exhibiting enhanced biological activity and improved pharmacokinetic profiles compared to their acyclic counterparts. nih.gov Similarly, related precursors can be used to synthesize cyclic sulfones, or sultones.

Several synthetic strategies have been developed for the cyclization of acyclic sulfonamides:

Intramolecular C-H Amidation: A direct method for sultam synthesis involves the intramolecular amidation of C(sp³)-H bonds. Iron-catalyzed reactions have been reported that efficiently convert linear sulfonamides into five- or six-membered sultams in good yields. nih.govresearchgate.net A suitably functionalized derivative of 1-Cyano-N,N-dimethylmethanesulfonamide could potentially undergo such a cyclization.

Carbanion-Mediated Intramolecular Cyclization (CSIC): This reaction is particularly relevant for cyano-containing precursors. It involves the deprotonation of a carbon atom (often activated by a nitrile group) to form a carbanion, which then acts as a nucleophile in an intramolecular reaction to form the cyclic structure.

Ring-Closing Metathesis (RCM): If the acyclic sulfonamide contains two terminal alkene functionalities, RCM can be a powerful tool for the synthesis of unsaturated sultams.

The nitrile group plays a crucial role in many sultam and sultone syntheses, either by directly participating in the cyclization reaction or by activating an adjacent position to facilitate the key bond-forming step.

The table below provides an overview of methods for synthesizing sultams and sultones from acyclic precursors.

Reaction TypePrecursor RequirementProductKey FeaturesReference(s)
Iron-Catalyzed C-H AmidationAcyclic sulfonamide with accessible C(sp³)-H bondsSultamDirect, utilizes readily available catalysts nih.govresearchgate.net
CSIC ReactionSulfonamide with a nitrile group and a leaving groupSultamUtilizes the activating nature of the cyano group
Ring-Closing MetathesisDienic acyclic sulfonamideUnsaturated SultamForms cyclic structures with double bonds nih.gov
Sulfonation of OlefinsOlefin with a sulfonate precursorSultoneDirect formation of the cyclic sulfonate ester acs.org

These synthetic methodologies provide a versatile toolkit for transforming simple, acyclic cyano-sulfonamides into more complex and conformationally constrained cyclic analogs, thereby expanding the chemical space for drug discovery and development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Cyano-N,N-dimethylmethanesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of halogenated precursors (e.g., 1-Chloro-N,N-dimethylmethanesulfonamide) with cyanide sources (e.g., KCN or NaCN) in aprotic solvents like dichloromethane at controlled temperatures (0–25°C). Optimization includes using catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reactivity and monitoring progress via TLC or HPLC. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Identify dimethylamino protons (δ ~2.8–3.2 ppm as singlet) and sulfonamide S=O groups (¹³C δ ~45–50 ppm). The cyano carbon appears at δ ~115–120 ppm in ¹³C NMR.
  • IR Spectroscopy : Strong absorption bands for S=O (~1320–1160 cm⁻¹) and C≡N (~2250 cm⁻¹).
    Cross-referencing with analogs (e.g., 1-Bromo-N,N-dimethylmethanesulfonamide) ensures accurate assignments .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in nucleophilic substitution reactions compared to halogenated analogs?

  • Methodological Answer : The cyano group increases electrophilicity at the adjacent carbon, accelerating nucleophilic substitution compared to chloro/bromo analogs. Kinetic studies (e.g., pseudo-first-order rate constants in DMSO/water mixtures) and computational modeling (DFT calculations of charge distribution) can quantify this effect. For example, halogenated analogs (e.g., 1-Bromo-N,N-dimethylmethanesulfonamide) show slower substitution due to weaker leaving-group stabilization .

Q. In studies reporting contradictory biological activities of sulfonamide derivatives, what methodological approaches can resolve discrepancies in structure-activity relationships (SAR)?

  • Methodological Answer :

  • Purity Validation : Use HPLC (>98% purity) and elemental analysis to rule out impurities.
  • SAR Analysis : Compare cyano derivatives with halogenated (e.g., 1-Chloro-N,N-dimethylmethanesulfonamide) or trifluoromethyl analogs (e.g., 1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide) to isolate substituent effects.
  • Computational Validation : Molecular docking (AutoDock Vina) predicts binding modes with targets (e.g., enzymes), while MD simulations assess stability of interactions .

Q. What computational chemistry methods are suitable for predicting the binding affinity of this compound with biological targets, and how can these models be validated experimentally?

  • Methodological Answer :

  • Molecular Docking : Use software like Schrödinger Suite or GOLD to predict binding poses with protein targets (e.g., carbonic anhydrase). Focus on hydrogen bonds with sulfonamide S=O and steric effects of the cyano group.
  • Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding constants. Enzymatic inhibition assays (e.g., fluorescence-based) validate computational predictions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic vs. basic conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Perform stress testing in buffered solutions (pH 1–14) at 25°C and 40°C, monitoring degradation via HPLC.
  • Mechanistic Insight : The cyano group may hydrolyze to carboxylic acid under strong acidic/basic conditions. Compare with halogenated analogs (e.g., 1-Bromo-N,N-dimethylmethanesulfonamide) to differentiate substituent-specific degradation pathways .

Tables for Key Comparisons

Property This compound 1-Bromo Analog 1-Chloro Analog
Molecular Weight (g/mol) ~158.2202.07157.62
Key Reactivity Enhanced electrophilicity (C≡N)Moderate (Br leaving)Moderate (Cl leaving)
Thermal Stability Stable ≤100°CStable ≤80°CStable ≤90°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.